N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide is a chemical compound used in scientific research. It is known for its unique properties, which make it valuable in various fields of study, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis, specifically in the removal of the methionine residue from the amino-terminal of newly synthesized proteins .
Mode of Action
The compound’s interaction with its target may result in changes to the protein synthesis process, potentially affecting the function and structure of the proteins .
Biochemical Pathways
Given its target, it is likely that the compound affects pathways related to protein synthesis and modification .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its target, it is likely that the compound affects protein synthesis and modification, which could have wide-ranging effects on cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide typically involves the reaction of cycloheptylamine with 2-methoxybenzyl chloride in the presence of a base, followed by the reaction with oxalyl chloride. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture from affecting the reaction .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N1-cyclopentyl-N2-(2-methoxybenzyl)oxalamide
- N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide
- N1-(2-methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide
Uniqueness
N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide is unique due to its specific cycloheptyl and methoxybenzyl groups, which confer distinct chemical and biological properties. These structural features may result in different reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
N'-cycloheptyl-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-22-15-11-7-6-8-13(15)12-18-16(20)17(21)19-14-9-4-2-3-5-10-14/h6-8,11,14H,2-5,9-10,12H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWFVUNBOQSTIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.